2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-Fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core, a bicyclic scaffold combining a partially saturated benzene ring fused with a thiophene ring. The compound is substituted at position 2 with a 2-fluorobenzamido group and at position 3 with an N-methyl carboxamide moiety.
Safety guidelines from Bi-de Pharmaceutical highlight standard handling protocols for this compound, emphasizing precautions against heat and ignition sources .
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-19-16(22)14-11-7-3-5-9-13(11)23-17(14)20-15(21)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYAKLRUGXFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific reaction conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization in the Paal–Knorr synthesis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Gewald reaction produces aminothiophene derivatives, while the Paal–Knorr reaction yields thiophene derivatives with different substituents .
Scientific Research Applications
Pharmacokinetics
Based on structural similarities with other thiophene derivatives, it is anticipated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a promising candidate for further development in therapeutic applications.
Antimicrobial Activity
Thiophene derivatives are noted for their antimicrobial properties. In particular, 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has shown significant activity against various strains of bacteria and fungi. Studies indicate that compounds within this class can effectively target both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Research has demonstrated that thiophene derivatives exhibit anti-inflammatory effects. The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Antioxidant Activity
The antioxidant potential of thiophene derivatives has been explored extensively. The compound has shown capability in inhibiting free radical-induced lipid oxidation and the formation of lipid peroxides . This property is particularly relevant in preventing oxidative stress-related diseases.
Cancer Therapeutics
The compound's mechanism of inhibiting Pks 13 suggests potential applications in cancer therapy, especially concerning drug-resistant strains of Mycobacterium tuberculosis. Additionally, similar thiophene derivatives have been identified as lead compounds in anticancer drug discovery due to their ability to inhibit tumor growth through various mechanisms .
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives:
- Case Study on Antimicrobial Effects : A study demonstrated that a series of thiophene-2-carboxamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with inhibition rates ranging from 40% to 86% depending on the specific derivative tested .
- Evaluation of Antioxidant Properties : In one investigation using the ABTS method, certain thiophene derivatives displayed significant antioxidant activity compared to standard antioxidants like ascorbic acid .
- Research on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of tetrahydrobenzo[b]thiophene derivatives revealed their potential as therapeutic agents for managing inflammation-related conditions .
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various biological targets, including enzymes and receptors, to exert their therapeutic effects . The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Antioxidant Activity
Compounds with carboxamide substituents at position 3 of the tetrahydrobenzo[b]thiophene scaffold exhibit significant antioxidant properties. For example:
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a): 56.9% nitric oxide scavenging at 100 μM.
- 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b): 55.5% nitric oxide scavenging. The polar carboxamide group enhances radical scavenging, suggesting that the N-methyl carboxamide in the target compound may confer similar activity, though fluorination could alter electron distribution .
Acetylcholinesterase (AChE) Inhibition
- Compound 122 : A 4-methoxyphenylpiperazine-substituted analog demonstrated 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%). The amide linker formed three hydrogen bonds with Phe288 in the receptor, enhancing activity .
- Target Compound : The 2-fluorobenzamido group may engage in similar interactions, but the absence of a piperazine moiety might reduce potency compared to Compound 122.
Cytotoxicity
Derivatives with electron-withdrawing groups (e.g., cyano, trifluoromethyl) show enhanced cytotoxicity:
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives: Exhibited potent effects against gastric (NUGC), colon (DLD-1), and liver (HA22T) cancer cells. The cyano group at position 3 was critical for activity .
Physicochemical Properties
Key Observations :
- Fluorinated analogs (e.g., IIIc) exhibit moderate melting points (~196–198°C), suggesting stable crystalline forms.
- Ethyl carboxylate derivatives (IIIe) have lower melting points, likely due to reduced polarity compared to carboxamides .
Biological Activity
The compound 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial fields.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 296.36 g/mol
This compound features a tetrahydrobenzo[b]thiophene core, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of tetrahydrobenzo[b]thiophene derivatives. For instance:
- Cytotoxicity Studies : A series of derivatives were tested against various cancer cell lines. The results indicated that compounds similar to our target compound exhibited IC values ranging from 0.01 to 0.08 µM against MCF-7 (breast adenocarcinoma) and other cancer types, demonstrating significant cytotoxicity compared to standard drugs like doxorubicin .
- Mechanism of Action : The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play a pivotal role in regulating cell proliferation and survival pathways. Specifically, compounds targeting the epidermal growth factor receptor (EGFR) showed promising results with IC values around 60 µg/ml .
Antimicrobial Activity
Research has also explored the antimicrobial properties of tetrahydrobenzo[b]thiophene derivatives:
- Inhibition of Bacterial Growth : In vitro evaluations have shown that these compounds can effectively inhibit the growth of various bacteria, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. For example, MIC values ranged from 0.64 to 19.92 µM against E. coli and were comparable to established antibiotics .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the structure has been correlated with enhanced antibacterial activity, suggesting that modifications could lead to more potent derivatives.
Case Study 1: Anticancer Efficacy
A study conducted by Anwer et al. (2023) synthesized a series of tetrahydrobenzo[b]thiophene derivatives and evaluated their antiproliferative activity against HEPG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 cells. The most active compound exhibited IC values of 8.48 µM for HEPG-2, indicating substantial antitumor potential .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 27 | HEPG-2 | 8.48 ± 0.9 |
| Compound 27 | HCT-116 | 14.52 ± 2.5 |
| Compound 27 | MCF-7 | 9.78 ± 1.2 |
Case Study 2: Antimicrobial Activity
In a separate study focusing on antibacterial properties, several tetrahydrobenzo[b]thiophene derivatives were evaluated against common pathogens:
| Bacteria | MIC (µM) |
|---|---|
| E. coli | 1.11 |
| Pseudomonas aeruginosa | 1.00 |
| Salmonella | 0.54 |
| Staphylococcus aureus | 1.11 |
These findings suggest that modifications in the chemical structure can significantly enhance antibacterial efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide Coupling : Reacting 2-fluorobenzoic acid derivatives with a tetrahydrobenzo[b]thiophene scaffold using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., CH₂Cl₂ or DMF) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency under controlled temperatures (reflux at 40–80°C) .
- Purification : Use reverse-phase HPLC or recrystallization (methanol/water) to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorobenzamido group at C2 and methylcarbamoyl at C3) .
- IR Spectroscopy : Validates functional groups (amide C=O at ~1650–1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated vs. observed) .
Q. What protocols are recommended for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48–72 hours .
- Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method at 412 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the fluorobenzamido group (e.g., replace F with Cl, CF₃) or the N-methylcarboxamide moiety .
- Bioisosteric Replacement : Swap the tetrahydrobenzo[b]thiophene core with tetrahydrothieno[3,2-d]pyrimidine to assess ring flexibility .
- Key SAR Findings :
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Fluorine at C2 (ortho) | Enhanced AChE inhibition (IC₅₀ = 0.8 µM) | |
| N-Methyl vs. N-H | Improved metabolic stability (t₁/₂ increased by 2.5×) |
Q. What experimental approaches elucidate the mechanism of action (MOA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., AChE active site) .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular localization in live cells .
- Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Comparative Analysis : Re-test compounds under identical conditions (e.g., MIC assays with the same bacterial strain) .
- Data Discrepancy Example :
| Study | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A | MCF-7 | 12.3 | 10% FBS, 48h |
| B | MCF-7 | 5.8 | 5% FBS, 72h |
Q. What strategies assess compound stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
